molecular formula C21H38O6 B1631413 CryptoMeridiol 11-rhaMnoside CAS No. 349112-30-7

CryptoMeridiol 11-rhaMnoside

Cat. No. B1631413
M. Wt: 386.5 g/mol
InChI Key: HUSBLOAZNQURFJ-YOYCCLINSA-N
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Description

CryptoMeridiol 11-rhaMnoside is a natural sesquiterpenoid found in the branch of Eucalyptus globulus Labill . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These are sesquiterpenoids with a structure based on the eudesmane skeleton .


Synthesis Analysis

CryptoMeridiol 11-rhaMnoside, along with other compounds, was isolated from the fruits of Cananga odorata . The structures of these compounds were established on the basis of NMR and MS methods .


Molecular Structure Analysis

The molecular formula of CryptoMeridiol 11-rhaMnoside is C21H38O6 . The IUPAC name is (2S,3R,4R,5R,6S)-2-[2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-yloxy]-6-methyloxane-3,4,5-triol .


Physical And Chemical Properties Analysis

CryptoMeridiol 11-rhaMnoside has a molecular weight of 386.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxicity Studies

CryptoMeridiol 11-alpha-L-rhamnoside, identified in Cananga odorata fruits, has been evaluated for cytotoxicity against human hepatocarcinoma cell lines. This research points towards its potential application in cancer studies (Hsieh et al., 2001).

Biotransformation and Derivatives

Biotransformations of eudesmane sesquiterpenes by Gliocladium roseum have been studied, focusing on producing new cryptomeridiol derivatives. This research could be significant for creating novel compounds with potential therapeutic applications (García-Granados et al., 2002).

Biosynthesis Pathways

Research on Tripterygium wilfordii revealed that a sesquiterpene cyclase catalyzes the direct synthesis of cryptomeridiol, a eudesmane diol. Understanding these biosynthetic pathways can lead to advancements in the production of medicinal compounds (Tong et al., 2018).

Potential in Pharmacology

Cryptomeridiol, isolated from various plants, has been studied for its potential in pharmacology. For example, its derivatives showed significant inhibitory effects on platelet-activating factor receptor binding, indicating potential therapeutic use in cardiovascular disorders (Moharam et al., 2012).

Antitumor Properties

Research into cryptomeridiol analogues has shown promising results in inhibiting cancer cell growth, suggesting potential applications in developing antitumor agents (Yang et al., 2011).

Therapeutic Efficacy in Hepatocellular Carcinoma

Cryptomeridiol has been found to have therapeutic efficacy in hepatocellular carcinoma by aggravating pre-activated UPR and activating the silenced Nur77, a nuclear receptor. This discovery could pave the way for new treatments for hepatocellular carcinoma (Li et al., 2022).

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-yloxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O6/c1-12-15(22)16(23)17(24)18(26-12)27-19(2,3)13-7-10-20(4)8-6-9-21(5,25)14(20)11-13/h12-18,22-25H,6-11H2,1-5H3/t12-,13+,14+,15-,16+,17+,18-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBLOAZNQURFJ-YOYCCLINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C)(C)C2CCC3(CCCC(C3C2)(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(C)(C)[C@@H]2CC[C@]3(CCC[C@@]([C@@H]3C2)(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601108489
Record name 1-[(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-2-naphthalenyl]-1-methylethyl 6-deoxy-α-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CryptoMeridiol 11-rhaMnoside

CAS RN

349112-30-7
Record name 1-[(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-2-naphthalenyl]-1-methylethyl 6-deoxy-α-L-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349112-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-2-naphthalenyl]-1-methylethyl 6-deoxy-α-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Jiao, Y Sang, X Wang, S Wang - Food Chemistry, 2023 - Elsevier
… acid 4′-o-b-d-glucuronide decreased and 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl) ethyl] oxirane-2-carboximic, 5,6-epoxy, 18r-hepe and Cryptomeridiol 11 rhamnoside …
Number of citations: 9 www.sciencedirect.com
MI Tousif, M Nazir, M Saleem, S Tauseef, R Uddin… - Process …, 2022 - Elsevier
Withania somnifera (L.) Dunal has been identified as a miracle herb, thus the present study was carried out to investigate W. somnifera growing in Cholistan Desert for its secondary …
Number of citations: 6 www.sciencedirect.com
MM Kaigongi, CW Lukhoba, PJ Ochieng ', M Taylor… - Molecules, 2020 - mdpi.com
Dodonaea viscosa Jacq (Sapindaceae) is a medicinal plant with a worldwide distribution. The species has undergone enormous taxonomic changes which caused confusion amongst …
Number of citations: 11 www.mdpi.com

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